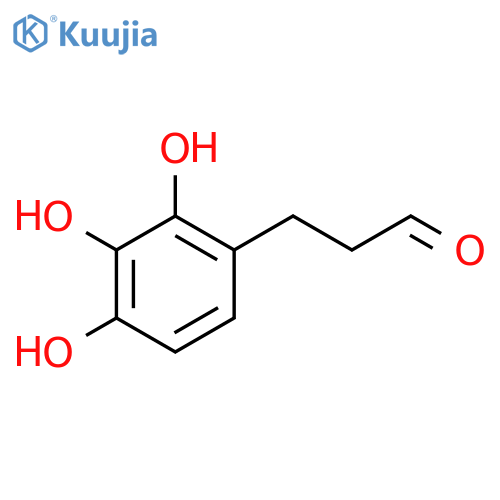

Cas no 2228259-76-3 (3-(2,3,4-trihydroxyphenyl)propanal)

2228259-76-3 structure

商品名:3-(2,3,4-trihydroxyphenyl)propanal

3-(2,3,4-trihydroxyphenyl)propanal 化学的及び物理的性質

名前と識別子

-

- 3-(2,3,4-trihydroxyphenyl)propanal

- 2228259-76-3

- SCHEMBL18339444

- EN300-2000097

-

- インチ: 1S/C9H10O4/c10-5-1-2-6-3-4-7(11)9(13)8(6)12/h3-5,11-13H,1-2H2

- InChIKey: KFGIXEHBTVXWKK-UHFFFAOYSA-N

- ほほえんだ: OC1C(=C(C=CC=1CCC=O)O)O

計算された属性

- せいみつぶんしりょう: 182.05790880g/mol

- どういたいしつりょう: 182.05790880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

3-(2,3,4-trihydroxyphenyl)propanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2000097-0.05g |

3-(2,3,4-trihydroxyphenyl)propanal |

2228259-76-3 | 0.05g |

$851.0 | 2023-09-16 | ||

| Enamine | EN300-2000097-0.5g |

3-(2,3,4-trihydroxyphenyl)propanal |

2228259-76-3 | 0.5g |

$974.0 | 2023-09-16 | ||

| Enamine | EN300-2000097-1g |

3-(2,3,4-trihydroxyphenyl)propanal |

2228259-76-3 | 1g |

$1014.0 | 2023-09-16 | ||

| Enamine | EN300-2000097-5g |

3-(2,3,4-trihydroxyphenyl)propanal |

2228259-76-3 | 5g |

$2940.0 | 2023-09-16 | ||

| Enamine | EN300-2000097-1.0g |

3-(2,3,4-trihydroxyphenyl)propanal |

2228259-76-3 | 1g |

$1014.0 | 2023-06-01 | ||

| Enamine | EN300-2000097-2.5g |

3-(2,3,4-trihydroxyphenyl)propanal |

2228259-76-3 | 2.5g |

$1988.0 | 2023-09-16 | ||

| Enamine | EN300-2000097-10.0g |

3-(2,3,4-trihydroxyphenyl)propanal |

2228259-76-3 | 10g |

$4360.0 | 2023-06-01 | ||

| Enamine | EN300-2000097-0.1g |

3-(2,3,4-trihydroxyphenyl)propanal |

2228259-76-3 | 0.1g |

$892.0 | 2023-09-16 | ||

| Enamine | EN300-2000097-5.0g |

3-(2,3,4-trihydroxyphenyl)propanal |

2228259-76-3 | 5g |

$2940.0 | 2023-06-01 | ||

| Enamine | EN300-2000097-10g |

3-(2,3,4-trihydroxyphenyl)propanal |

2228259-76-3 | 10g |

$4360.0 | 2023-09-16 |

3-(2,3,4-trihydroxyphenyl)propanal 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

2228259-76-3 (3-(2,3,4-trihydroxyphenyl)propanal) 関連製品

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量